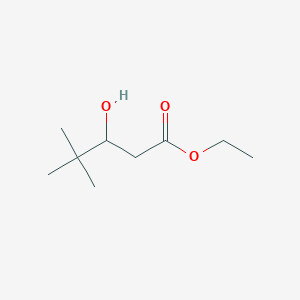

Ethyl 3-hydroxy-4-methylpentanoate

Vue d'ensemble

Description

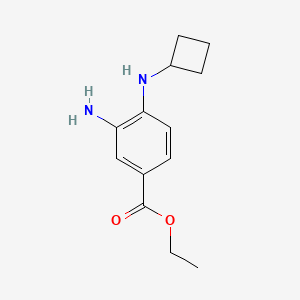

“Ethyl 3-hydroxy-4-methylpentanoate” is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as “Ethyl3-hydroxy-4-methylpentanoate” and "ethyl (3R)-3-hydroxy-4-methylpentanoate" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)CC(C(C)C)O .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 160.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass is 160.109944368 g/mol . The topological polar surface area is 46.5 Ų . The compound has a complexity of 121 .

Relevant Papers

The paper titled “Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters” discusses the biosynthesis of a related compound, “Ethyl 2-hydroxy-4-methylpentanoate”, in the context of yeast metabolism .

Applications De Recherche Scientifique

1. Enhancement of Fruity Aroma in Wine

Ethyl 3-hydroxy-4-methylpentanoate contributes significantly to the aroma profile of wines. Studies have shown that this compound, particularly its enantiomers, are present in varying concentrations in different types of wines. White wines predominantly contain one form (the R form), while red wines contain both enantiomers. These compounds have been found to exhibit a synergistic effect in enhancing the fruity aroma of wines. Sensory analysis indicates that this compound contributes to the perception of black-berry and fresh fruit aromas in wines (Lytra et al., 2015) (Lytra et al., 2012).

2. Role in Wine Aging Process

The compound also plays a role in the aging process of wines. Research has demonstrated a positive correlation between the age of wine and the levels of this compound and its enantiomers. The concentration of these compounds increases with the wine's age, suggesting a continuous esterification process during aging. This finding is significant for understanding the chemical changes that occur in wine over time and how they affect the overall flavor and aroma profile of aged wines (Lytra et al., 2017).

3. Impact on Red Wine Aroma

In red wine, the presence of this compound has been linked to the enhancement of specific aromatic qualities. For example, it has been found to enhance the black-berry and fresh-fruit aroma of red wines. This effect is significant for the wine industry, as it provides insights into how specific compounds can influence the overall sensory experience of wine (Lytra et al., 2012).

4. Biosynthesis in Microorganisms

Research into the biosynthesis of this compound and its related compounds in microorganisms has been conducted. This research is crucial for understanding the natural production processes of these compounds and potentially harnessing them for industrial applications, such as in food flavoring and fragrance industries. The identification of specific enzymes and pathways involved in the synthesis of these compounds in microorganisms like yeast and fungi can lead to the development of novel methods for their production (Shimizu et al., 2016).

Propriétés

IUPAC Name |

ethyl 3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYXCJVPPHSSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)